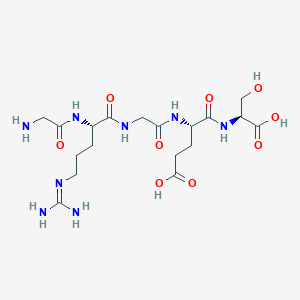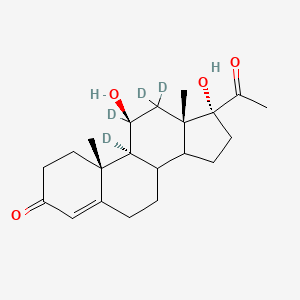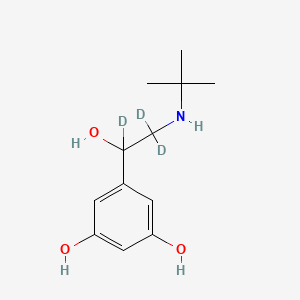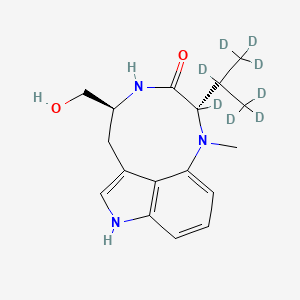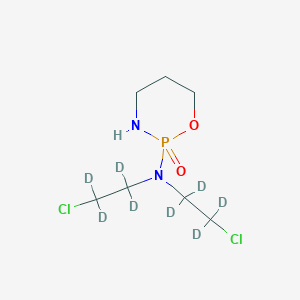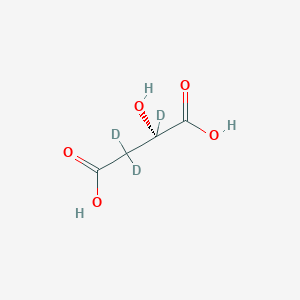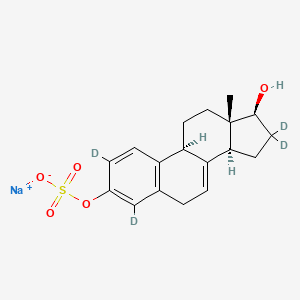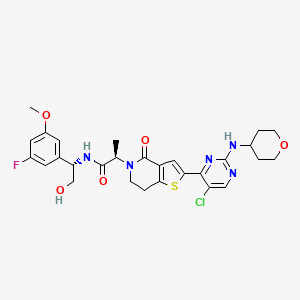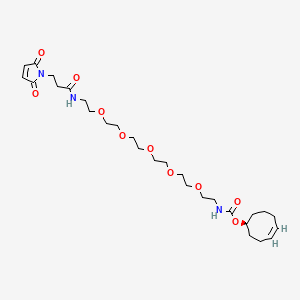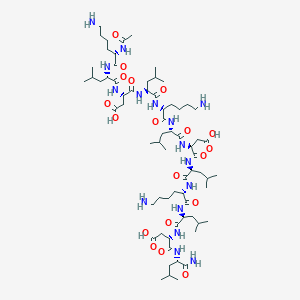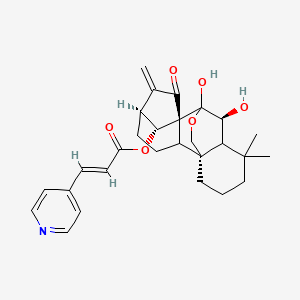
Methyltetrazine-PEG4-hydrazone-DBCO
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyltetrazine-PEG4-hydrazone-DBCO is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent, containing both a dibenzocyclooctyne (DBCO) group and a methyltetrazine group. The DBCO group can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups, while the methyltetrazine group can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing trans-cyclooctene (TCO) groups .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyltetrazine-PEG4-hydrazone-DBCO involves multiple steps. The key steps include the functionalization of polyethylene glycol (PEG) with hydrazone and the subsequent attachment of methyltetrazine and DBCO groups. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .
化学反応の分析
Types of Reactions: Methyltetrazine-PEG4-hydrazone-DBCO undergoes several types of reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group reacts with azide-containing molecules.
Inverse Electron Demand Diels-Alder Reaction (iEDDA): The methyltetrazine group reacts with TCO-containing molecules
Common Reagents and Conditions:
SPAAC: Typically involves azide-containing molecules and is performed under mild conditions without the need for a catalyst.
iEDDA: Involves TCO-containing molecules and is also performed under mild conditions
Major Products:
SPAAC Reaction: Forms stable triazole linkages.
iEDDA Reaction: Forms stable dihydropyridazine linkages
科学的研究の応用
Methyltetrazine-PEG4-hydrazone-DBCO has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Facilitates the labeling and tracking of biomolecules in live cells.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Used in the production of bioconjugates and other advanced materials
作用機序
The mechanism of action of Methyltetrazine-PEG4-hydrazone-DBCO involves its ability to undergo specific chemical reactions. The DBCO group reacts with azide-containing molecules through SPAAC, forming stable triazole linkages. The methyltetrazine group reacts with TCO-containing molecules through iEDDA, forming stable dihydropyridazine linkages. These reactions are highly specific and occur under mild conditions, making the compound an effective tool for bioconjugation and other applications .
類似化合物との比較
Methyltetrazine-PEG4-DBCO: Similar structure but lacks the hydrazone group.
Methyltetrazine-PEG3-DBCO: Shorter PEG chain.
Methyltetrazine-PEG4-aldehyde: Contains an aldehyde group instead of DBCO
Uniqueness: Methyltetrazine-PEG4-hydrazone-DBCO is unique due to its combination of methyltetrazine, PEG4, hydrazone, and DBCO groups. This combination allows it to participate in both SPAAC and iEDDA reactions, making it a versatile tool for various applications .
特性
分子式 |
C48H51N9O8 |
|---|---|
分子量 |
882.0 g/mol |
IUPAC名 |
4-[(Z)-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]hydrazinylidene]methyl]-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide |
InChI |
InChI=1S/C48H51N9O8/c1-35-52-55-47(56-53-35)40-14-10-36(11-15-40)32-50-44(58)22-24-62-26-28-64-30-31-65-29-27-63-25-23-49-48(61)41-16-12-37(13-17-41)33-51-54-45(59)20-21-46(60)57-34-42-8-3-2-6-38(42)18-19-39-7-4-5-9-43(39)57/h2-17,33H,20-32,34H2,1H3,(H,49,61)(H,50,58)(H,54,59)/b51-33- |
InChIキー |
ZJVZNEHWFCHHDP-UVXOUDFXSA-N |
異性体SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)/C=N\NC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
正規SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)C=NNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one](/img/structure/B12422710.png)
